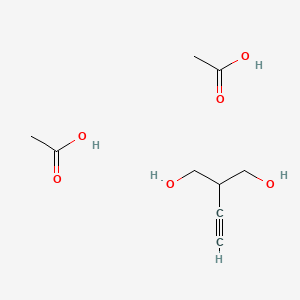
Acetic acid;2-ethynylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-ethynylpropane-1,3-diol is a chemical compound with the molecular formula C₅H₆O₃ It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has an ethynyl group (-C≡CH) attached to the propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethynylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 2-ethynylpropane-1,3-diol. This intermediate can then be acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-ethynylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are alkanes and alkenes.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Applications De Recherche Scientifique
Acetic acid;2-ethynylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-ethynylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethynyl group can undergo addition reactions, making the compound reactive and versatile in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups.
Propylene glycol: Another diol with a similar structure but without the ethynyl group.
Butane-1,4-diol: A diol with a longer carbon chain.
Uniqueness
Acetic acid;2-ethynylpropane-1,3-diol is unique due to the presence of both hydroxyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
136155-05-0 |
|---|---|
Formule moléculaire |
C9H16O6 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
acetic acid;2-ethynylpropane-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c1-2-5(3-6)4-7;2*1-2(3)4/h1,5-7H,3-4H2;2*1H3,(H,3,4) |
Clé InChI |
ULTACXUHQZAWDA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C#CC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


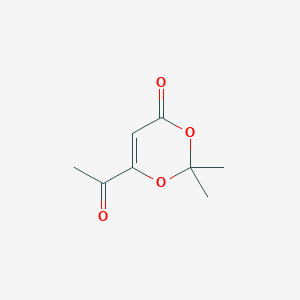

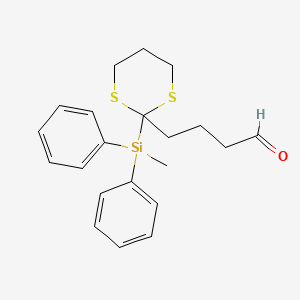

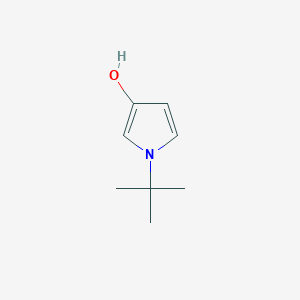


![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)

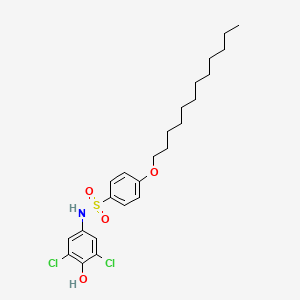
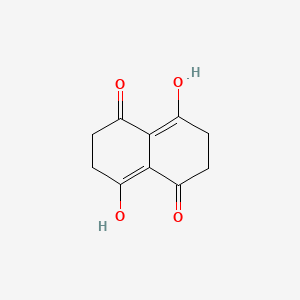

![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
